PFI-2
Beschreibung
Historical Discovery and Development of PFI-2
The discovery of this compound emerged from an ambitious collaborative effort between the Structural Genomics Consortium and Pfizer, representing a significant milestone in the field of epigenetic drug discovery. The development process began with a comprehensive high-throughput screening campaign involving a 150,000-compound subset of Pfizer's extensive compound library, specifically designed to identify inhibitors of recombinant SET domain containing lysine methyltransferase 7 in an in vitro enzymatic assay.
The initial screening efforts yielded promising lead compounds, but the subsequent optimization required multiple rounds of structure-guided molecular design to achieve the desired potency and selectivity profile. A critical aspect of the development process involved optimizing cell permeability, ensuring that the final compound could effectively penetrate cellular membranes to exert its biological effects in living systems. Through these iterative design cycles, researchers achieved a remarkable improvement of over 100-fold in the inhibition of SET domain containing lysine methyltransferase 7 catalytic activity compared to the initial high-throughput screening hit, which had an inhibitory concentration of 2.1 micromolar.
The development team employed sophisticated structural biology approaches, including X-ray crystallography, to understand the precise molecular interactions between this compound and its target enzyme. These structural studies revealed that this compound exhibits an unusual cofactor-dependent and substrate-competitive inhibitory mechanism, providing crucial insights that guided the optimization process. The culmination of these efforts resulted in the identification of the R-enantiomer of this compound as the active form, while simultaneously revealing that the S-enantiomer serves as an excellent negative control compound due to its 500-fold reduced activity.
Chemical Identity and Nomenclature
This compound, chemically known as 8-fluoro-1,2,3,4-tetrahydro-N-[(1R)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-6-isoquinolinesulfonamide, represents a sophisticated molecular architecture designed for optimal interaction with SET domain containing lysine methyltransferase 7. The compound exists as two distinct enantiomers, with the R-configuration demonstrating exceptional biological activity and the S-configuration serving as a structurally matched negative control.
| Chemical Property | Specification |
|---|---|
| IUPAC Name | 8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide |
| Molecular Formula | C₂₃H₂₅F₄N₃O₃S |
| Molecular Weight | 499.52 Da (free base), 535.98 Da (hydrochloride salt) |
| CAS Registry Number | 1627676-59-8 (free base), 1627607-87-7 (hydrochloride salt) |
The molecular structure of this compound incorporates several key pharmacophoric elements that contribute to its exceptional selectivity and potency. The tetrahydroisoquinoline core serves as the central scaffold, while the fluorine substitution at the 8-position and the trifluoromethylated phenylalanine substructure contribute to the compound's unique binding characteristics. An important structural feature is the intramolecular pi-stacking interaction between the phenyl group of the tetrahydroisoquinoline core and the trifluoromethylated phenylalanine substructure, which leads to a compact conformation of the protein-bound inhibitor.
The pyrrolidine amide moiety plays a crucial role in the compound's mechanism of action by occupying the lysine-binding channel of SET domain containing lysine methyltransferase 7 and making direct hydrophobic interactions with the departing methyl group of S-adenosylmethionine. This structural arrangement effectively prevents productive interaction between the enzyme and its lysine substrates.
This compound demonstrates favorable physicochemical properties that make it particularly suitable for cellular studies. The compound exhibits high aqueous solubility of 285 micromolar, excellent permeability characteristics, and remarkable stability under physiological conditions. These properties ensure that this compound can effectively penetrate cell membranes and maintain its biological activity in complex cellular environments.
Biological Significance of SET Domain Containing Lysine Methyltransferase 7 as a Therapeutic Target
SET domain containing lysine methyltransferase 7 has emerged as a protein of significant therapeutic interest due to its involvement in multiple signaling pathways and disease-related processes. This enzyme functions as a monomethyltransferase that catalyzes the methylation of lysine 4 on histone H3, as well as numerous non-histone protein substrates, making it a central regulator of gene expression and cellular homeostasis.
The therapeutic significance of SET domain containing lysine methyltransferase 7 stems from its ability to methylate over 30 different protein substrates, including transcription factors, tumor suppressors, and cell cycle regulators. Among its most important substrates are p53 at lysine 372, E2F1 at lysine 185, retinoblastoma protein at lysine 873, and forkhead box O3, each of which plays critical roles in cancer biology and cellular stress responses. The methylation of these substrates by SET domain containing lysine methyltransferase 7 can have diverse effects, including alterations in protein stability, subcellular localization, and protein-protein interactions.
| Substrate Protein | Methylation Site | Functional Consequence | Disease Relevance |
|---|---|---|---|
| p53 | Lysine 372 | Enhanced stability and transcriptional activity | Cancer, DNA damage response |
| E2F1 | Lysine 185 | Destabilization and apoptosis regulation | Cell cycle control, cancer |
| Retinoblastoma protein | Lysine 873 | Interaction with E2F1 | Cell cycle progression |
| β-catenin | Lysine 180 | Reduced stability, decreased transcription | Wnt signaling, cancer |
| Yes-associated protein | Multiple sites | Nuclear localization control | Hippo pathway, organ size |
Recent research has revealed that SET domain containing lysine methyltransferase 7 plays complex and context-dependent roles in cancer biology. In some cancer types, the enzyme functions as a tumor suppressor by stabilizing p53 and promoting cell cycle checkpoint activation. Conversely, in other cellular contexts, SET domain containing lysine methyltransferase 7 may contribute to oncogenic processes through its effects on specific transcriptional programs. This dual functionality makes SET domain containing lysine methyltransferase 7 a particularly intriguing therapeutic target, as interventions could potentially be designed to either enhance or inhibit its activity depending on the specific disease context.
The enzyme's involvement in the Hippo signaling pathway represents another area of significant therapeutic interest. SET domain containing lysine methyltransferase 7 regulates the subcellular localization and transcriptional activity of Yes-associated protein, a key effector of the Hippo pathway that controls cell growth and organ size. Dysregulation of this pathway is implicated in various cancers and developmental disorders, making SET domain containing lysine methyltransferase 7 an attractive target for therapeutic intervention.
Furthermore, SET domain containing lysine methyltransferase 7 has been implicated in metabolic regulation, endoplasmic reticulum stress responses, and cellular differentiation processes. These diverse biological functions underscore the potential for SET domain containing lysine methyltransferase 7-targeted therapies to address a wide range of human diseases beyond cancer, including metabolic disorders and neurological conditions.
Eigenschaften
IUPAC Name |
8-fluoro-N-[(2R)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F4N3O3S/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKGSPAAPQRPBW-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F4N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
PFI-2, particularly its enantiomer (R)-PFI-2, has emerged as a significant compound in the field of epigenetics and cancer biology due to its potent inhibitory effects on the SETD7 enzyme, a lysine methyltransferase implicated in various cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and potential therapeutic implications.
Overview of this compound
Chemical Structure :
(R)-PFI-2 is chemically characterized as 8-Fluoro-1,2,3,4-tetrahydro-N-[(1R)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-6-isoquinolinesulfonamide hydrochloride. Its molecular formula and structure suggest a complex interaction with biological targets.
Selectivity and Potency :
(R)-PFI-2 exhibits an IC50 of approximately 2 nM against SETD7, showcasing over 1000-fold selectivity compared to other methyltransferases such as DNMT1 . In contrast, its enantiomer (S)-PFI-2 displays significantly weaker activity with an IC50 around 1 μM .
This compound operates primarily as a competitive inhibitor of SETD7. It binds to the substrate peptide binding groove of the enzyme, obstructing access to the catalytic site necessary for methyl transfer. This binding mechanism is detailed as follows:
- Binding Affinity : Molecular dynamics simulations indicate that (R)-PFI-2 has a lower binding free energy compared to (S)-PFI-2, suggesting stronger interactions with key residues in the SETD7 active site .
- Key Residues : The binding involves critical interactions with residues such as H252, D256, L267, Y335, G336, and H339. These interactions are primarily mediated through van der Waals forces and hydrogen bonds .
Effects on Hippo Pathway
The inhibition of SETD7 by (R)-PFI-2 has profound implications for the Hippo signaling pathway:
- YAP Regulation : Treatment with (R)-PFI-2 alters the localization and function of Yes-associated protein (YAP), a crucial coactivator in this pathway. This alteration mimics the effects observed in cells lacking SETD7 .
Case Studies and Experimental Findings
Several studies have documented the biological effects of this compound:
- Murine Embryonic Fibroblasts : In these cells, (R)-PFI-2 treatment resulted in changes consistent with SETD7 deficiency, affecting YAP target gene expression .
- MCF7 Cell Line : In breast cancer MCF7 cells, (R)-PFI-2 inhibited YAP nuclear translocation following Hippo pathway activation, demonstrating its potential role in cancer therapy by modulating signaling pathways associated with tumor growth and metastasis .
Comparative Activity Table
| Compound | IC50 (nM) | Selectivity Over DNMT1 | Mechanism of Action |
|---|---|---|---|
| (R)-PFI-2 | 2 | >1000-fold | Competitive inhibitor of SETD7 |
| (S)-PFI-2 | 1000 | Not specified | Weaker competitive inhibition |
Wissenschaftliche Forschungsanwendungen
Epigenetic Studies
PFI-2 is instrumental in studying the role of histone methylation in gene regulation. By inhibiting SETD7, researchers can elucidate how methylation affects chromatin structure and transcriptional activity.
Case Study:
In a study involving MCF7 cells, treatment with (R)-PFI-2 resulted in altered localization of Yes-associated protein (YAP), indicating a significant impact on Hippo pathway signaling. This suggests that SETD7 plays a critical role in regulating YAP's function through methylation .
Cancer Research
The compound has been linked to cancer research due to its ability to modulate signaling pathways involved in tumorigenesis.
Case Study:
A study demonstrated that (R)-PFI-2 could mimic the effects of Setd7 deficiency on YAP localization and activity, which is relevant in various cancer types where the Hippo pathway is dysregulated .
Stem Cell Research
Recent investigations have explored the potential of this compound in enhancing stem cell therapy by modulating endogenous stem cell functions.
Case Study:
Research indicated that using (R)-PFI-2 in conjunction with multilayer scaffolds could promote complex periodontal tissue regeneration. The sustained release of this compound significantly improved the formation of new tissues .
Data Table: Comparative Efficacy of this compound
| Compound | IC50 (nM) | Selectivity Over Other Methyltransferases | Mechanism |
|---|---|---|---|
| (R)-PFI-2 | 2 | >1000-fold | Substrate competitive |
| (S)-PFI-2 | 1000 | N/A | Less active control |
Vergleich Mit ähnlichen Verbindungen
Mechanism of Action
PFI-2 binds competitively to SETD7’s substrate peptide groove while directly interacting with the cofactor S-adenosylmethionine (SAM). This dual dependency induces conformational changes in the post-SET loop, stabilizing the enzyme-inhibitor complex . Key residues mediating binding include H252, D256, L267, Y335, G336, and H339, with van der Waals interactions and hydrogen bonding critical for its potency .
Pharmacological Profile
- Solubility : 285 µM (aqueous)
- Permeability : LogD7.4 = 2.3; Papp = 6.48 × 10<sup>−6</sup> cm/sec .
- Stability: No cytotoxicity observed below 50 µM in multiple cell lines .
Comparison with Similar Compounds
Enantiomeric Pair: (R)-PFI-2 vs. (S)-PFI-2
Structural Insight : Molecular dynamics simulations reveal that (R)-PFI-2 forms a deeper binding pocket with SETD7, while (S)-PFI-2 exhibits solvent exposure due to post-SET loop displacement . The (R)-enantiomer also requires a higher energy barrier (18 kcal·mol<sup>−1</sup>) to dissociate compared to (S)-PFI-2 (12 kcal·mol<sup>−1</sup>) .
This compound Structural Analogs
Modifications to this compound’s pyrrolidine ring yield analogs with dual substrate/inhibitor properties:
Functional Divergence : Unlike (R)-PFI-2, analogs like 1 and 7 serve as substrates for SETD7, enabling studies on enzyme kinetics and methylation dynamics . However, their reduced potency limits therapeutic utility compared to the parent compound.
Comparison with Other SETD7 Inhibitors
While this compound remains the gold standard, emerging inhibitors include:
Cyclic Peptide Inhibitors
SAM-Competitive Inhibitors
- Example : Sinefungin derivatives.
- Mechanism : Compete with SAM for binding.
- Potency : IC50 >1 µM .
- Drawbacks : Lack this compound’s substrate-competitive synergy and selectivity .
Selectivity Across Methyltransferases
This compound’s selectivity is unmatched:
| Methyltransferase | IC50 (this compound) | Selectivity vs. SETD7 |
|---|---|---|
| G9a | >10 µM | >5,000-fold |
| DOT1L | >10 µM | >5,000-fold |
| EZH2 | >10 µM | >5,000-fold |
| DNMT1 | >10 µM | >5,000-fold |
Vorbereitungsmethoden
Tetrahydroisoquinoline Sulfonamide Formation
The core structure is synthesized via cyclization of a benzylamine precursor, followed by sulfonylation with a fluorinated sulfonyl chloride. The fluorine at position 8 enhances metabolic stability and binding affinity.
Final Coupling and Purification
The trifluoromethylphenyl-pyrrolidine moiety is introduced via amide coupling, followed by HPLC purification to achieve >98% purity.
Structural and Kinetic Characterization
This compound’s binding mechanism was elucidated through X-ray crystallography and mutagenesis:
Crystallographic Insights
The (R)-PFI-2–SETD7 co-crystal structure (1.9 Å resolution) reveals:
-
Peptide groove occupation : The inhibitor mimics the substrate lysine and adjacent residues, blocking peptide binding.
-
SAM interaction : Direct contact with the methyl group of S-adenosylmethionine (SAM) enforces a cofactor-dependent inhibition mechanism.
-
Post-SET loop stabilization : Hydrophobic interactions with the trifluoromethyl group induce a unique conformation, enhancing binding.
Enzymatic Kinetics
| Parameter | Value (Mean ± SD) |
|---|---|
| IC<sub>50</sub> (SETD7) | 2.0 ± 0.2 nM |
| K<sub>i</sub><sup>app</sup> | 0.33 ± 0.04 nM |
| Selectivity (vs. 18 PMTs) | >1,000-fold |
Mutagenesis studies (e.g., H252W, D256A) confirmed residue-specific contributions to this compound binding.
Physicochemical and Cellular Properties
This compound exhibits favorable drug-like properties:
| Property | Value |
|---|---|
| Molecular Weight | 499.52 g/mol |
| Solubility (DMSO) | >10 mM |
| LogD<sub>7.4</sub> | 2.3 |
| Permeability (P<sub>app</sub>) | 6.48 × 10<sup>−6</sup> cm/sec |
Cellular assays demonstrated target engagement:
-
CETSA : this compound (10 μM) increased SETD7 thermal stability by 4°C.
-
YAP localization : this compound treatment induced nuclear translocation of Yes-associated protein (YAP) in MCF7 cells, mimicking Setd7 knockout phenotypes.
Analogue Synthesis and SAR Studies
Recent work synthesized 20 this compound analogues to explore substrate and inhibitor duality:
Q & A
Q. What is the molecular mechanism by which (R)-PFI-2 inhibits SETD7?
(R)-PFI-2 binds competitively to SETD7’s substrate-binding groove, occupying the lysine-binding channel and forming critical interactions with residues H252 and D256 via salt bridges and hydrogen bonds. It also interacts hydrophobically with the cofactor S-adenosylmethionine (SAM), leading to a SAM-dependent inhibition mechanism. This dual binding disrupts substrate recognition and methyltransferase activity .
Key Data :
Q. How does enantiomeric configuration affect PFI-2’s inhibitory activity?
The (R)-enantiomer exhibits 500-fold greater potency than the (S)-enantiomer due to stereospecific interactions. (R)-PFI-2 fits into SETD7’s binding pocket, forming stable contacts with H252 and D256, whereas the (S)-enantiomer adopts a conformation incompatible with these interactions .
Methodological Insight :
Q. What experimental methods validate SETD7 selectivity of (R)-PFI-2?
(R)-PFI-2 shows >1,000-fold selectivity over other methyltransferases (e.g., G9a, SUV39H2) and non-epigenetic targets. Validation methods include:
- MALDI-TOF MS assays monitoring histone H3K4 monomethylation .
- Chemoproteomics using biotinylated (R)-PFI-2 to confirm target engagement in cells .
Advanced Research Questions
Q. How to resolve discrepancies in reported IC50 values for (R)-PFI-2?
Variations in IC50 (e.g., 2 nM vs. 138 nM) arise from differences in assay conditions (e.g., SAM concentration, enzyme purity). To standardize results:
Q. What structural modifications enhance (R)-PFI-2’s potency or selectivity?
Structure-activity relationship (SAR) studies reveal:
- Pyrrolidineamide group : Essential for salt bridge formation with D256. Replacing it with bulkier groups (e.g., piperidine) reduces activity by 10-fold .
- Tetrahydroisoquinoline core : Modifications here alter binding kinetics; para-CF3 substitution improves IC50 to 173 nM .
Experimental Design :
- Synthesize analogs with systematic substitutions (e.g., alkyl chains, halogens).
- Use molecular docking (RMSD < 1.0 Å) to predict binding modes .
Q. How to assess (R)-PFI-2’s functional effects in vivo?
In diabetic mouse models, (R)-PFI-2 restores vascularization by modulating SETD7/SEMA3G signaling:
- Dosage : 95 mg/kg orally for 14 days .
- Endpoints : Measure YAP nuclear localization, H3K4me1 levels, and angiogenesis markers (e.g., CTGF) .
Key Findings :
Q. What controls are critical when using this compound in cellular assays?
- Negative control : (S)-PFI-2 (IC50 = 1.0 µM) to rule out off-target effects .
- Cofactor dependence : Include SAM-free conditions to confirm SAM’s role in inhibition .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on this compound’s cellular stability?
Stability varies with cell type and treatment duration. For example:
- In HEK293 cells, (R)-PFI-2 stabilizes SETD7 at 10 µM .
- In MCF7 cells, prolonged exposure reduces efficacy due to metabolic degradation .
Resolution :
- Perform time-course experiments with proteasome inhibitors (e.g., MG132) to assess degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
